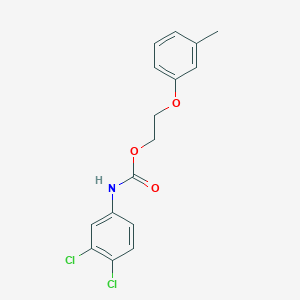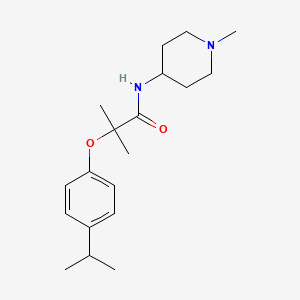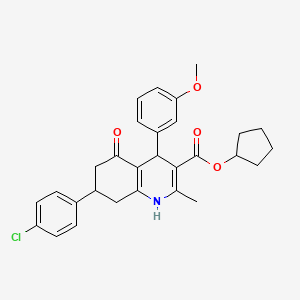
2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as dichlorvos, is an organophosphate insecticide that has been widely used for pest control in agriculture and public health programs. It is a colorless liquid with a strong odor and is highly toxic to insects, mammals, and humans.
Mecanismo De Acción
Dichlorvos acts by inhibiting acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate leads to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can result in various symptoms such as muscle twitching, tremors, convulsions, respiratory depression, and ultimately death.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have various biochemical and physiological effects on the nervous system. It can cause oxidative stress, DNA damage, and lipid peroxidation, leading to cell death and tissue damage. It can also affect the immune system, leading to increased susceptibility to infections and decreased resistance to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorvos has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase and can be used to study the role of acetylcholine in various physiological processes. It is also readily available and relatively inexpensive. However, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is highly toxic and must be handled with extreme caution. Its use is strictly regulated, and researchers must follow strict safety protocols to avoid exposure.
Direcciones Futuras
There are several future directions for research on 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of novel insecticides that are less toxic to humans and the environment. Another area of interest is the development of new therapeutic agents that target acetylcholinesterase for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of this compound exposure on human health and the environment.
Conclusion:
In conclusion, this compound is a potent insecticide that has been widely used for pest control in agriculture and public health programs. It is also a valuable research tool for studying the nervous system and its functions. However, its toxicity and potential health effects must be taken into consideration when using it in research or for pest control. Further research is needed to develop safer and more effective alternatives to this compound and to understand its long-term effects on human health and the environment.
Métodos De Síntesis
Dichlorvos can be synthesized by reacting 3,4-dichlorophenyl isocyanate with 2-(3-methylphenoxy)ethanol in the presence of a catalyst. The reaction produces 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate as the main product along with some impurities. The purity of this compound can be improved by further purification techniques such as distillation or recrystallization.
Aplicaciones Científicas De Investigación
Dichlorvos has been extensively used in scientific research as a tool to study the nervous system and its functions. It is commonly used as an acetylcholinesterase inhibitor, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate leads to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can be used to study the role of acetylcholine in various physiological processes such as learning and memory, muscle contraction, and autonomic nervous system function.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-3-2-4-13(9-11)21-7-8-22-16(20)19-12-5-6-14(17)15(18)10-12/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODZYEOFOUQSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)

![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)


![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)